molecular formula C9H6F6 B1390667 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene CAS No. 1138445-24-5

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene

Cat. No. B1390667
M. Wt: 228.13 g/mol
InChI Key: MFIPTYOZLIFZFD-UHFFFAOYSA-N
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Description

The compound is a derivative of benzene, which is a simple aromatic ring (C6H6). It has three substituents: a difluoroethyl group (-CHF2), a fluoro group (-F), and a trifluoromethyl group (-CF3). These fluorinated groups are often used in pharmaceuticals and agrochemicals because they can improve the properties of the molecules .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, similar compounds can undergo reactions like addition, substitution, or elimination. For instance, trifluoromethylalkenes can undergo hydrodefluorination to form gem-difluoroalkenes and terminal monofluoroalkenes .

Scientific Research Applications

Fluorination Studies

  • Fluorination of 1,3-Bis-(trifluoromethyl)benzene : Research by Parsons (1972) in the Journal of Fluorine Chemistry explored the fluorination of 1,3-bis-(trifluoromethyl)benzene. This study is significant as it discusses the creation of lightly fluorinated products and the mechanistic implications of such reactions, which are relevant to understanding the properties of compounds like 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene (Parsons, 1972).

Photochemical Analysis

  • Photochemistry of Fluoro(trifluoromethyl)benzenes : Studies by Al-ani (1973) in the Journal of Chemical Physics and the Journal of Photochemistry provide insights into the fluorescence spectra, quenching of singlet state emission, and photophysical processes of fluoro(trifluoromethyl)benzenes. These findings are relevant for understanding the photochemical behavior of 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene (Al-ani, 1973) (Gupta, Al-ani, Brown, & Phillips, 1972).

Polymer Chemistry

  • Synthesis and Characterization of Hyperbranched Poly(arylene ether)s : Research by Banerjee et al. (2009) in Macromolecular Chemistry and Physics discusses the use of a trifluoromethyl-activated trifluoro monomer in the synthesis of hyperbranched poly(arylene ether)s. This research is pertinent for applications in polymer chemistry related to 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene (Banerjee, Komber, Häussler, & Voit, 2009).

Nucleophilic Substitution Reactions

  • Domino Reactions with 2-Fluoro-3-trifluoromethylfurans and -thiophenes : The study by Burger et al. (2001) in Monatshefte für Chemie / Chemical Monthly reveals how the single fluorine atom of 2-fluoro-3-trifluoromethylfurans and -thiophenes can be replaced by various nucleophiles. This demonstrates the reactivity of similar fluorinated compounds and is relevant to the chemical behavior of 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene (Burger, Fuchs, Hennig, Helmreich, & Greif, 2001).

Synthesis and Application in Organic Chemistry

  • Preparation of Perfluoroalkylated Benzoheterocyclic Compounds : Ishikawa and Sasaki (1977) in the Bulletin of the Chemical Society of Japan detailed the preparation of new benzoheterocyclic compounds containing CF3 and C2F5. This research indicates the potential of 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene in the synthesis of complex organic compounds with specific fluorinated groups (Ishikawa & Sasaki, 1977).

properties

IUPAC Name

2-(1,1-difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6/c1-8(11,12)7-5(9(13,14)15)3-2-4-6(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIPTYOZLIFZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195387
Record name 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene

CAS RN

1138445-24-5
Record name 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Difluoroethyl)-1-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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